molecular formula C18H24N2O5 B13796629 Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)- CAS No. 66940-77-0

Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-

Cat. No.: B13796629
CAS No.: 66940-77-0
M. Wt: 348.4 g/mol
InChI Key: JZOAOAHNNJCXCR-UHFFFAOYSA-N
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Description

Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-, is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that forms the core structure of barbiturate drugs. This specific derivative is characterized by the presence of two ethyl groups at the 5-position and a 2,3-dimethoxyphenethyl group at the 1-position. Barbiturates have historically been used as sedatives and hypnotics, although their use has declined due to the development of safer alternatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5,5-diethyl-1-(2,3-dimethoxyphenethyl)barbituric acid, the synthetic route may involve the following steps:

    Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form 5,5-diethylbarbituric acid.

    Alkylation: The 5,5-diethylbarbituric acid is then alkylated with 2,3-dimethoxyphenethyl bromide in the presence of a strong base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for barbituric acid derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Barbituric acid derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the barbituric acid core.

    Reduction: Reduction reactions can be used to modify the carbonyl groups in the barbituric acid structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the barbituric acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions, typically in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-, has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.

    Biology: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: While not commonly used as a drug, it serves as a model compound for studying the pharmacological properties of barbiturates.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Barbiturates enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The specific molecular targets and pathways involved include the GABA-A receptor and associated ion channels.

Comparison with Similar Compounds

Similar Compounds

    5,5-diethylbarbituric acid: Lacks the 2,3-dimethoxyphenethyl group, making it less complex.

    1,3-dimethylbarbituric acid: Contains methyl groups instead of ethyl groups at the 5-position.

    5,5-diallylbarbituric acid: Contains allyl groups at the 5-position instead of ethyl groups.

Uniqueness

The presence of the 2,3-dimethoxyphenethyl group in 5,5-diethyl-1-(2,3-dimethoxyphenethyl)barbituric acid imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other barbituric acid derivatives.

Properties

CAS No.

66940-77-0

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

1-[2-(2,3-dimethoxyphenyl)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H24N2O5/c1-5-18(6-2)15(21)19-17(23)20(16(18)22)11-10-12-8-7-9-13(24-3)14(12)25-4/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,23)

InChI Key

JZOAOAHNNJCXCR-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CCC2=C(C(=CC=C2)OC)OC)CC

Origin of Product

United States

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